molecular formula C14H16N2O5S2 B3445401 4,4'-oxybis(N-methylbenzenesulfonamide)

4,4'-oxybis(N-methylbenzenesulfonamide)

Cat. No. B3445401
M. Wt: 356.4 g/mol
InChI Key: SLJKNDUEUIIMDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,4’-Oxybis(N-methylbenzenesulfonamide) is a chemical compound with the formula C14H16N2O5S2 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of 4,4’-oxybis(N-methylbenzenesulfonamide) consists of a central oxygen atom bonded to two N-methylbenzenesulfonamide groups . The molecular weight is 356.42 .

Scientific Research Applications

Synthesis of Thermotropic Liquid Crystalline Random Copolyesters

4,4’-oxybis(N-methylbenzenesulfonamide) is used in the synthesis of thermotropic liquid crystalline random copolyesters . These copolyesters are prepared from a potential mesogenic non-linear monomer 4,4′-oxybis(benzoic acid) by direct polycondensation with different aliphatic and aromatic diols . The resulting polymers exhibit thermal phase transition behavior and liquid crystalline textures .

Production of High Strength Fibres

Thermotropic liquid crystalline polymers (TLCP), which can be synthesized using 4,4’-oxybis(N-methylbenzenesulfonamide), are used in the production of ultra-high strength fibres . These fibres have a wide range of applications, including in the production of non-linear optical (NLO) devices .

Creation of Films for Capacitors and Insulation Cables

TLCPs, synthesized using 4,4’-oxybis(N-methylbenzenesulfonamide), are used in the preparation of films which are suitable for capacitors and insulation cables . These films exhibit unique mechanical and optical properties due to the high degree of organization of the melt .

Use in Adhesives and Packaging Materials

TLCPs are also employed in adhesives, magnetic recording tapes, in hose linings, gaskets, spacers and specialized packaging materials . This is due to their unique properties, such as high thermal stability and chemical resistance .

Synthesis of 4-Methylbenzenesulfonamides

4,4’-oxybis(N-methylbenzenesulfonamide) can be used in the synthesis of 4-methylbenzenesulfonamides . This synthesis methodology is amenable to a broad range of nitrogen nucleophiles, resulting in higher yields, decreased reaction times, and a simplified workup over preliminary methods .

Biologically Significant Compounds

The sulfonamide moiety, which is present in 4,4’-oxybis(N-methylbenzenesulfonamide), is found in a variety of biologically significant compounds . These compounds have the potential to improve human health .

Safety and Hazards

Safety precautions for handling 4,4’-oxybis(N-methylbenzenesulfonamide) include avoiding contact with skin and eyes, not breathing dust/fume/gas/mist/vapours/spray, and using only outdoors or in a well-ventilated area . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

N-methyl-4-[4-(methylsulfamoyl)phenoxy]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S2/c1-15-22(17,18)13-7-3-11(4-8-13)21-12-5-9-14(10-6-12)23(19,20)16-2/h3-10,15-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLJKNDUEUIIMDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC2=CC=C(C=C2)S(=O)(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl[(4-{4-[(methylamino)sulfonyl]phenoxy}phenyl)sulfonyl]amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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